molecular formula C7H9ClN2O2S B2372122 4-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride CAS No. 2028841-31-6

4-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride

Cat. No. B2372122
M. Wt: 220.67
InChI Key: YGFCRYAHUYQBHI-UHFFFAOYSA-N
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Description

4-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride is a chemical compound with the CAS Number: 2028841-31-6 . It has a molecular weight of 220.68 . The IUPAC name for this compound is 4-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride .


Molecular Structure Analysis

The InChI code for 4-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride is 1S/C7H9ClN2O2S/c1-10-7 (13 (8,11)12)6 (4-9-10)5-2-3-5/h4-5H,2-3H2,1H3 . This code provides a unique identifier for the molecular structure of this compound.

Scientific Research Applications

1. Catalysis in Organic Synthesis

4-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride and related compounds have been studied for their roles as catalysts in organic synthesis. For instance, Moosavi‐Zare et al. (2013) describe the use of a novel ionic liquid, closely related to the chemical , as an efficient, homogeneous, and reusable catalyst for the synthesis of bis-pyrazolols through tandem Knoevenagel–Michael reaction (Moosavi‐Zare et al., 2013).

2. Synthesis of Heterocyclic Compounds

In the field of heterocyclic chemistry, pyrazole derivatives like 4-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride are used as starting materials for synthesizing various heterocyclic compounds. Vasin et al. (2015) investigated the synthesis of 3H-pyrazoles, demonstrating the versatility of pyrazole derivatives in organic transformations (Vasin et al., 2015).

3. Development of Bioanalytical Standards

This compound has also been explored in the context of developing bioanalytical standards. Rozze and Fray (2009) described the preparation of a deuterated version of a closely related compound for use as a bioanalytical standard in clinical trials, highlighting its significance in pharmacological research (Rozze & Fray, 2009).

4. Preparation of Sulfonamides and Sulfonyl Fluorides

Tucker, Chenard, and Young (2015) explored the efficient synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, demonstrating the utility of sulfur-functionalized derivatives in medicinal chemistry (Tucker et al., 2015).

Safety And Hazards

The safety data sheet for a similar compound, 1-Methyl-1H-pyrazole-5-sulfonyl chloride, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

4-cyclopropyl-2-methylpyrazole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2S/c1-10-7(13(8,11)12)6(4-9-10)5-2-3-5/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFCRYAHUYQBHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2CC2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride

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